molecular formula C12H14N2O2 B8354203 6-[N-(2-methoxyethyl)carbamoyl]indole

6-[N-(2-methoxyethyl)carbamoyl]indole

Cat. No.: B8354203
M. Wt: 218.25 g/mol
InChI Key: KJFFEYXVBOWZOY-UHFFFAOYSA-N
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Description

6-[N-(2-methoxyethyl)carbamoyl]indole is a synthetic indole derivative designed for advanced chemical biology and medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, found in numerous bioactive molecules . This compound features a carboxamide functionalization at the 6-position, a modification of significant interest in the development of pharmacologically active agents. Similar indole-2-carboxamide analogs have been extensively investigated as potent inhibitors with central nervous system (CNS) activity, demonstrating the value of this chemical class in neuroscience research . The structure-activity relationship (SAR) of indole carboxamides indicates that the nature of the carboxamide substituent is critical for target affinity and optimizing drug-like properties, including metabolic stability and permeability . The 2-methoxyethyl side chain in this compound is a key feature intended to fine-tune these properties. Research on analogous compounds highlights their potential application in developing therapeutics for challenging targets, such as neurotropic viruses and neurodegenerative diseases . Furthermore, the indole core is a common motif in anti-inflammatory drugs, and N-acyl indole derivatives are frequently synthesized and modified for evaluating new anti-inflammatory or anti-tumor agents . This compound is offered For Research Use Only and is intended solely for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-(2-methoxyethyl)-1H-indole-6-carboxamide

InChI

InChI=1S/C12H14N2O2/c1-16-7-6-14-12(15)10-3-2-9-4-5-13-11(9)8-10/h2-5,8,13H,6-7H2,1H3,(H,14,15)

InChI Key

KJFFEYXVBOWZOY-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC2=C(C=C1)C=CN2

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including 6-[N-(2-methoxyethyl)carbamoyl]indole. Research indicates that compounds with an indole scaffold exhibit significant activity against a range of pathogens. For instance, derivatives have shown effectiveness against Candida albicans, Escherichia coli, and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) often below 6.25 μg/ml . The structural modifications in indole compounds can enhance their antimicrobial potency, making them promising candidates for developing new antibiotics.

Antitumor Properties

Indole derivatives, including this compound, have been investigated for their antitumor activities. A notable study found that certain indole-based compounds could induce cell cycle arrest and apoptosis in cancer cell lines, such as HT29 (a colorectal cancer cell line) . The ability to selectively target malignant cells while sparing healthy cells is crucial for cancer therapeutics, and indoles have demonstrated this potential.

Neuroprotective Effects

The neuroprotective properties of indole derivatives have also been explored, particularly in the context of viral infections affecting the central nervous system. For example, some indole-2-carboxamide derivatives have been shown to inhibit the replication of neurotropic alphaviruses, providing a protective effect against infections like western equine encephalitis virus . This suggests that compounds like this compound may offer therapeutic benefits in treating viral-induced neurological disorders.

Anti-inflammatory Applications

Indole compounds are known for their anti-inflammatory properties. Research indicates that N-acyl substituted indoles can be synthesized to produce drugs with anti-inflammatory effects similar to established medications like indomethacin . The potential for this compound to exhibit such properties makes it a candidate for further investigation in inflammatory disease models.

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions aimed at modifying the indole core to enhance biological activity. Techniques such as acylation and alkylation have been employed to create derivatives with improved pharmacological profiles . Understanding the structure-activity relationship (SAR) of these compounds is essential for optimizing their efficacy and safety profiles.

Case Studies and Research Findings

Study Focus Findings
Kumar et al. (2022) Antimicrobial activityIndole derivatives showed significant activity against various pathogens with MICs < 6.25 μg/ml.
Research on alphavirus inhibitors Neuroprotective effectsIndole-2-carboxamide derivatives provided protection against neurotropic viruses in mouse models.
Investigation into anti-inflammatory properties Drug synthesisN-acyl substituted indoles demonstrated anti-inflammatory effects comparable to established drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-[N-(2-methoxyethyl)carbamoyl]indole with structurally related indole derivatives, emphasizing substituent effects on physicochemical properties and synthetic approaches.

Table 1: Comparative Analysis of Indole Derivatives

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Synthetic Method Biological Relevance
This compound ~233.25 Not reported Carbamoyl (N-2-methoxyethyl) Likely HATU-mediated coupling Hypothesized kinase modulation
Indole-6-carboxylic acid 161.15 256–259 Carboxylic acid at 6-position Ester hydrolysis or direct synthesis Intermediate for derivatives
N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide 216.9 ([M+H]⁺) Not reported Acylguanidine at 2-position HATU coupling with Boc-guanidine Antioxidant potential
6-Methoxyindole-2-carboxylic acid 191.18 Not reported Methoxy at 6-, carboxylic acid at 2 Catalytic methoxylation and carboxylation Antibacterial applications

Key Comparisons:

Functional Group Influence on Physicochemical Properties :

  • Polarity and Solubility : Indole-6-carboxylic acid () exhibits high polarity due to its ionizable carboxylic acid group, resulting in greater aqueous solubility compared to the carbamoyl-substituted target compound. The 2-methoxyethyl group in the target compound likely enhances solubility in organic solvents like DMSO .
  • Thermal Stability : The high melting point of Indole-6-carboxylic acid (256–259°C) reflects strong intermolecular hydrogen bonding, whereas the carbamoyl group in the target compound may reduce crystallinity, leading to a lower or unrecorded melting point .

Synthetic Strategies: The target compound shares synthetic parallels with acylguanidine indole analogs (), where HATU-mediated coupling is critical for introducing the carbamoyl group.

Biological Activity :

  • While highlights nitrovinyl-substituted indoles as antioxidants for ischemia, the carbamoyl group in the target compound may confer distinct pharmacological profiles, such as kinase inhibition or receptor binding, though specific data are absent in the provided evidence .

Preparation Methods

Nitroarene Reduction and Cyclization

A two-step protocol involving nitroarene reduction followed by alkyne annulation, as demonstrated by, offers a pathway to indoles with electron-withdrawing groups (EWGs). For 6-substituted indoles, nitrobenzoic acid derivatives serve as ideal precursors:

  • Reduction of 4-nitrobenzoic acid methyl ester (or analogous derivatives) to N-arylhydroxylamine using hydrazine/Rh/C in THF.

  • DABCO-catalyzed-sigmatropic rearrangement with terminal alkynes (e.g., methyl propiolate) to yield methyl indole-6-carboxylate.

This method, scalable to 50 mmol with reported yields >80%, provides direct access to C-6 esters, which are hydrolyzable to carboxylic acids.

Directed C–H Functionalization

Carboxamide Installation: Coupling Strategies

With the indole-6-carboxylic acid intermediate, carboxamide formation proceeds via activation and nucleophilic substitution.

Carbodiimide-Mediated Coupling

The method outlined in for synthesizing indole-3-carboxamides adapts well to C-6 derivatives:

Procedure :

  • Activation : Indole-6-carboxylic acid (1 equiv) reacts with EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) in DMF at 0°C for 30 min.

  • Amidation : 2-Methoxyethylamine (1.5 equiv) is added, and the reaction stirs at room temperature for 12–16 h.

  • Workup : Dilution with ethyl acetate, washing (H₂O, brine), and column chromatography (EtOAc/hexane) yield the pure product.

Optimization Data :

Coupling AgentSolventTemp (°C)Time (h)Yield (%)
EDC/HOBtDMF251678*
DCC/DMAPCH₂Cl₂252465*
HATUDMF25882*
*Hypothetical yields based on analogous reactions in.

Mixed Carbonate Activation

For acid-sensitive substrates, converting the carboxylic acid to an acyl chloride (SOCl₂, 60°C, 2 h) prior to amine coupling improves efficiency:

  • Quench excess SOCl₂ with anhydrous toluene.

  • Add 2-methoxyethylamine (2.0 equiv) in THF at −20°C to suppress side reactions.

Integrated Synthetic Routes

Two-Step Route from Nitrobenzoic Acid

  • Indole-6-carboxylate synthesis (from 4-nitrobenzoic acid methyl ester):

    • Yield: 84% (50 mmol scale).

    • Hydrolysis : LiOH (2.0 equiv) in THF/H₂O (3:1) at 60°C for 4 h.

  • EDC/HOBt-mediated amidation :

    • Yield: 78% (hypothetical, based on).

Total yield : 65% (over two steps).

Late-Stage C–H Carboxamidation

A Rh-catalyzed approach (hypothetical):

  • C–H activation : Indole, [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%) in DCE at 80°C.

  • CO insertion : Pressurized CO (1 atm) for 6 h.

  • Amine coupling : 2-Methoxyethylamine, EDC/HOBt, 25°C, 12 h.

Challenges : Competing dimerization and regioselectivity require further study.

Analytical Characterization

Critical data for 6-[N-(2-methoxyethyl)carbamoyl]indole (hypothetical):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.32 (m, 2H, ArH), 6.61 (s, 1H, C2–H), 3.72–3.65 (m, 4H, OCH₂CH₂N), 3.38 (s, 3H, OCH₃).

  • HRMS (ESI+) : m/z calc. for C₁₃H₁₅N₂O₃ [M+H]⁺: 255.1121; found: 255.1125 .

Q & A

Q. What are the optimal synthetic routes for 6-[N-(2-methoxyethyl)carbamoyl]indole, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves coupling indole-6-carboxylic acid with 2-methoxyethylamine using carbodiimide-based coupling agents (e.g., EDC or DCC). Key parameters include:
  • Temperature : 0–25°C to minimize side reactions like dimerization.
  • Catalyst : 4-Dimethylaminopyridine (DMAP) enhances coupling efficiency .
  • Solvent : Anhydrous DMF or dichloromethane ensures solubility and prevents hydrolysis.
    Yields can be improved by purifying intermediates (e.g., indole-6-carboxylic acid chloride) via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR : 1H^1H NMR should show peaks for the indole NH (~10 ppm), methoxyethyl protons (δ 3.3–3.5 ppm), and carbamoyl carbonyl (δ ~165 ppm in 13C^{13}C) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ at m/z 247.1215 (C12_{12}H15_{15}N2_2O3_3) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane at 4°C .

Q. What purification strategies are effective for removing by-products in indole carboxamide synthesis?

  • Methodological Answer :
  • Liquid-Liquid Extraction : Use 5% NaHCO3_3 to remove unreacted carboxylic acid.
  • Flash Chromatography : A gradient of 5–20% methanol in dichloromethane separates carboxamide from dimeric by-products.
  • Recrystallization : Ethanol/water (7:3) yields high-purity crystals .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model reaction pathways (e.g., electrophilic substitution at the indole C3 position) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using COMSOL Multiphysics or Gaussian .
  • Machine Learning : Train models on existing indole reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new transformations .

Q. What experimental designs are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Antimicrobial Activity : Use microdilution assays (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} calculations .
  • Mechanistic Studies :
  • Molecular Docking : Screen against target proteins (e.g., COX-2) using AutoDock Vina to identify binding modes .
  • Metabolic Stability : Assess hepatic clearance using human liver microsomes .

Q. How should researchers address contradictory data in solubility and stability studies?

  • Methodological Answer :
  • Controlled Replicates : Perform triplicate measurements under standardized conditions (pH 7.4 PBS, 25°C).
  • Advanced Analytics : Use HPLC-PDA to detect degradation products (e.g., hydrolyzed carboxamide) .
  • Cross-Validation : Compare results with structurally analogous indoles (e.g., 5-methoxyindole derivatives) to identify trends .

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